3-bromo-5-ethoxy-4-methyl-1H-pyrazole
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Overview
Description
3-Bromo-5-ethoxy-4-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole typically involves the reaction of 3-bromo-4-methyl-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethoxy-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
3-Bromo-5-ethoxy-4-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethoxy-4-methyl-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methyl-1H-pyrazole
- 3-Bromo-1-methyl-1H-pyrazole
- 3-Bromo-4-methyl-1H-pyrazole-5-carboxylate
Properties
Molecular Formula |
C6H9BrN2O |
---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
5-bromo-3-ethoxy-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C6H9BrN2O/c1-3-10-6-4(2)5(7)8-9-6/h3H2,1-2H3,(H,8,9) |
InChI Key |
GIRZYDLTBIJHIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NNC(=C1C)Br |
Origin of Product |
United States |
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